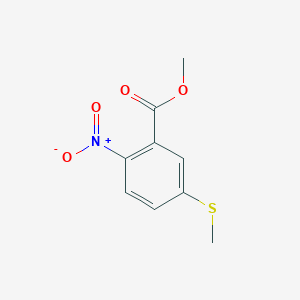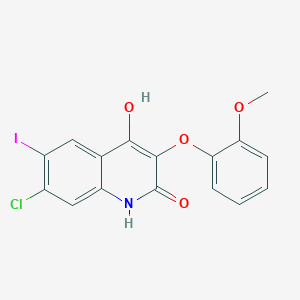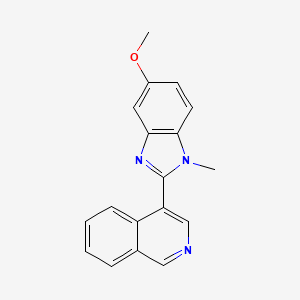
3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine or the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinoline compounds.
科学的研究の応用
3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.
Industry: It can be used in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Another quinoline derivative with similar structural features.
8-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile: A closely related compound with a similar core structure.
Uniqueness
3-(8-Oxo-5,6,7,8-tetrahydro-7-quinolinyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanenitrile group differentiates it from other quinoline derivatives, making it a valuable compound for research and development.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-(8-oxo-6,7-dihydro-5H-quinolin-7-yl)propanenitrile |
InChI |
InChI=1S/C12H12N2O/c13-7-1-3-10-6-5-9-4-2-8-14-11(9)12(10)15/h2,4,8,10H,1,3,5-6H2 |
InChIキー |
ADTZNJLIVFUXMP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1CCC#N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)




![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)





![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
